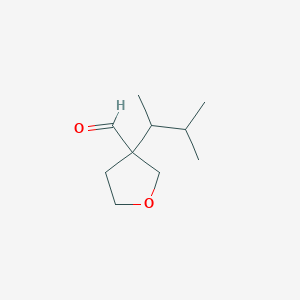
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is used primarily for research purposes and is known for its unique structure, which includes an oxolane ring and an aldehyde functional group.
Métodos De Preparación
The synthesis of 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbutan-2-ol with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with a suitable aldehyde precursor under controlled conditions to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use it to study the effects of aldehyde-containing compounds on biological systems.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved .
Comparación Con Compuestos Similares
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:
3-(3-Methylbutan-2-yl)oxolane-2-carboxamide: This compound has a similar structure but contains a carboxamide group instead of an aldehyde group.
1H-Indole-3-carbaldehyde: This compound contains an indole ring and an aldehyde group, making it structurally different but functionally similar in terms of reactivity.
The uniqueness of this compound lies in its specific combination of an oxolane ring and an aldehyde group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-(3-methylbutan-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-8(2)9(3)10(6-11)4-5-12-7-10/h6,8-9H,4-5,7H2,1-3H3 |
Clave InChI |
KAXKNJPZBVWJTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C1(CCOC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
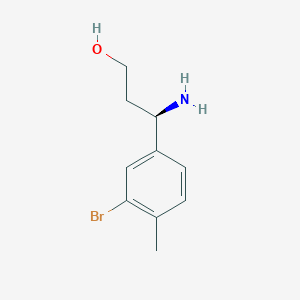

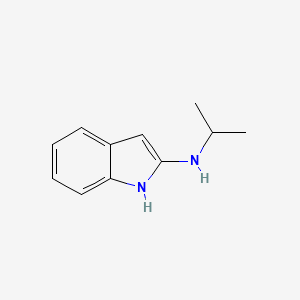
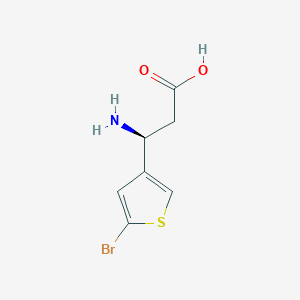


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13310073.png)

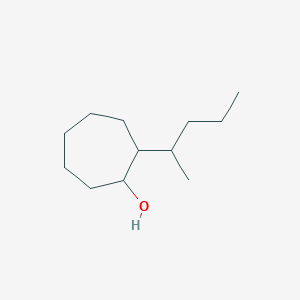
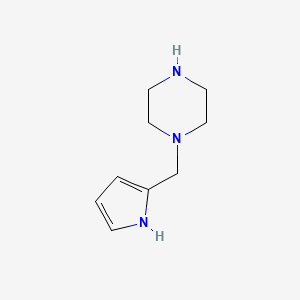
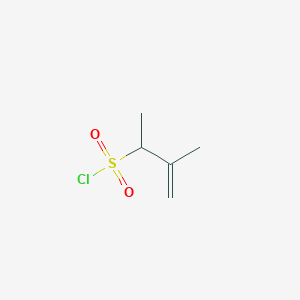
![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)
